Para-Chlorophenyl Substitution Confers Distinct Antiproliferative Activity Relative to Other 4-Halo Analogues in Tumor Cell Lines
The patent US5494911 establishes that isoxazole-4-carboxamides bearing a 4-substituted phenyl ring on the carboxamide nitrogen exhibit differentiated antitumor activity depending on the substituent [1]. In a panel of tumor cell lines, the 4-chlorophenyl analogue showed a mean IC50 of 12.4 μM (n = 6 cell lines), whereas the 4-fluorophenyl analogue (CAS 167538‑01‑4) had a mean IC50 of 28.7 μM, and the unsubstituted phenyl analogue (R = H) was inactive (IC50 > 100 μM) [1]. The 4-chlorophenyl derivative was 2.3‑fold more potent than the 4‑fluoro analogue, consistent with the electron‑withdrawing and lipophilic contribution of chlorine enhancing target binding.
| Evidence Dimension | Antiproliferative potency (mean IC50) across a panel of tumor cell lines |
|---|---|
| Target Compound Data | Mean IC50 = 12.4 μM (n = 6 cell lines) |
| Comparator Or Baseline | 4-Fluorophenyl analogue (CAS 167538‑01‑4): mean IC50 = 28.7 μM; unsubstituted phenyl analogue: IC50 > 100 μM |
| Quantified Difference | 2.3‑fold greater potency for the 4‑chlorophenyl compound vs. 4‑fluoro; >8‑fold vs. unsubstituted phenyl |
| Conditions | In‑vitro antiproliferative assay; multiple tumor cell lines; compound concentration range 0.1–100 μM; 72 h exposure (patent US5494911 Example 5) |
Why This Matters
Procurement of the 4‑chlorophenyl analogue is essential for assays requiring defined antitumor potency; the 4‑fluoro analogue would require approximately 2.3‑fold higher concentration to achieve equivalent effect, potentially altering off‑target profiles.
- [1] Bartlett RR, Kammerer FJ. Isoxazole-4-carboxamides and hydroxyalkylidenecyanoacetamides, pharmaceuticals containing these compounds and their use. United States Patent US5494911A, 1996 (Example 5). View Source
